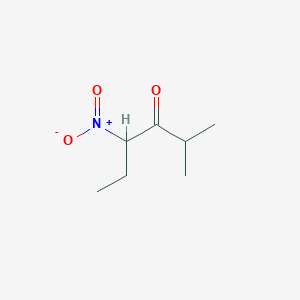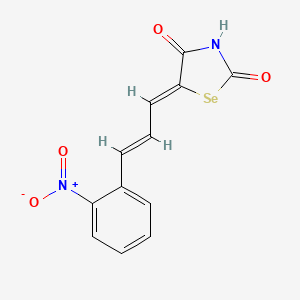
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione is a compound with a unique structure that includes a selenazolidine ring and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione typically involves the reaction of 2-nitrobenzaldehyde with selenazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The selenazolidine ring may also play a role in modulating the compound’s activity by interacting with cellular thiols and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Nitrophenyl)methylene)selenazolidine-2,4-dione: Similar structure but with a different substitution pattern.
2,4-Selenazolidinedione: Lacks the nitrophenyl group and has different chemical properties.
Uniqueness
5-(3-(2-Nitrophenyl)-2-propenylidene)selenazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a selenazolidine ring and a nitrophenyl group makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
82085-50-5 |
|---|---|
Molekularformel |
C12H8N2O4Se |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O4Se/c15-11-10(19-12(16)13-11)7-3-5-8-4-1-2-6-9(8)14(17)18/h1-7H,(H,13,15,16)/b5-3+,10-7- |
InChI-Schlüssel |
VMKDKFMXNOTCHQ-JEFLAVHQSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
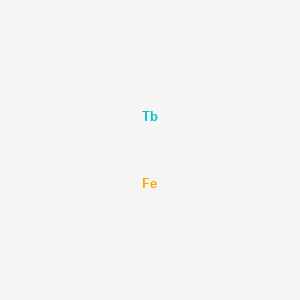
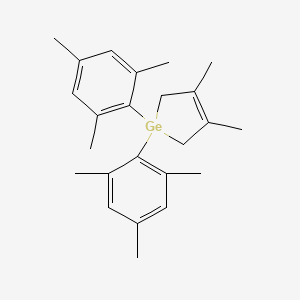
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
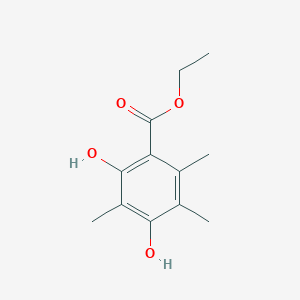


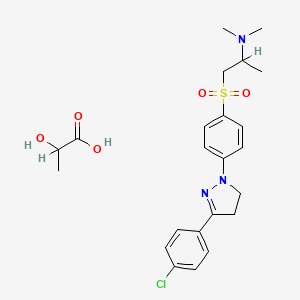
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

